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Compound of Interest

Compound Name: 2-(3-Bromophenyl)hexan-2-amine
CAS No.: 1249546-05-1
Cat. No.: B1528683
Get Quote
. J

Classification: Substituted Arylalkylamine / Des-methyl-phentermine Homolog CAS: 1249546-
05-1 Molecular Formula: C12H1sBrN Molecular Weight: 256.19 g/mol

Part 1: Executive Summary & Structural Logic

This technical guide provides a comprehensive analysis of 2-(3-Bromophenyl)hexan-2-
amine, a tertiary amine bearing a structural homology to the anorectic agent phentermine (

-dimethylphenethylamine). Unlike phentermine, this compound features an extended

-alkyl chain (butyl vs. methyl) and a halogen substitution (bromine) at the meta position of the
phenyl ring.

Scientific Significance: From a medicinal chemistry perspective, this scaffold represents a
"hybrid" pharmacophore:

e The

-disubstitution (methyl/butyl) creates a steric barrier around the nitrogen, rendering the
molecule resistant to degradation by Monoamine Oxidase (MAO), thereby increasing oral
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bioavailability and duration of action.

e The 3-Bromo substitution is classically associated with enhanced selectivity for the Serotonin
Transporter (SERT) over the Dopamine Transporter (DAT) in phenethylamine SAR
(Structure-Activity Relationships), suggesting this compound likely functions as a Serotonin-
Norepinephrine Reuptake Inhibitor (SNRI) rather than a pure stimulant.

e The Butyl Chain adds significant lipophilicity (LogP shift), potentially altering the binding
mode to favor sigma (

) receptors or NMDA antagonism, a trait seen in longer-chain arylalkylamines like lefetamine.

Part 2: Chemical Synthesis (Self-Validating
Protocol)

Editorial Note: As direct literature on the industrial synthesis of this specific CAS is limited to
catalog entries, the following protocol is derived from the standard, high-yield Grignard-Ritter
sequence used for structurally identical tertiary amines (e.g., phentermine, pentorex). This
route is chosen for its "self-validating” nature: intermediate isolation confirms success at every

step.
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Figure 1: The Grignard-Ritter synthetic pathway ensures steric control at the quaternary carbon

center.

Step-by-Step Methodology
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Stage 1: Nucleophilic Addition (Grignard)

Objective: Construct the quaternary carbon center by adding a butyl chain to the ketone.

» Precursors: 3-Bromoacetophenone (1.0 eq), n-Butylmagnesium bromide (1.2 eq, 2.0M in
THF).

e Solvent: Anhydrous Tetrahydrofuran (THF).
Protocol:
 Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

¢ Addition: Charge the flask with n-Butylmagnesium bromide solution. Cool to 0°C in an ice
bath.

o Controlled Feed: Dissolve 3-Bromoacetophenone in anhydrous THF. Add this solution
dropwise to the Grignard reagent over 30 minutes. Causality: Slow addition prevents thermal
runaway and minimizes side-reactions (e.g., enolization).

» Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC
(Hexane:EtOAc 8:2) until the ketone spot disappears.

» Quench: Pour the reaction mixture into saturated NH4Cl solution (aq) to hydrolyze the
magnesium alkoxide.

« Isolation: Extract with Diethyl Ether (3x). Wash organics with brine, dry over MgSOa, and
concentrate in vacuo.

o Checkpoint: You should obtain a viscous oil: 2-(3-bromophenyl)hexan-2-ol.

Stage 2: The Ritter Reaction (Amine Installation)

Objective: Convert the tertiary alcohol to an amine via an amide intermediate. Tertiary alcohols
cannot be easily aminated via SN2; the Ritter reaction utilizes a stable carbocation
intermediate.

o Reagents: Acetonitrile (Solvent/Reactant), Sulfuric Acid (H2SOa, conc.), Glacial Acetic Acid.
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Protocol:

Carbocation Generation: Dissolve the tertiary alcohol from Stage 1 in Glacial Acetic Acid (5
volumes). Add Acetonitrile (3.0 eq).

e Acid Catalysis: Cool to 10°C. Add concentrated H2SOa4 (2.0 eq) dropwise. Warning:
Exothermic.

o Mechanism:[1][2][3][4] The acid protonates the alcohol, losing water to form a stable
tertiary benzylic carbocation. The acetonitrile nitrogen attacks this cation.

 Stir: Allow to stir at room temperature for 12 hours.

o Workup: Pour onto ice water. The intermediate N-acetyl-2-(3-bromophenyl)hexan-2-amine
will precipitate or form an oil. Extract with Dichloromethane (DCM).[3]

Stage 3: Hydrolysis to Free Amine

Objective: Cleave the acetyl group to reveal the primary amine.
» Reagents: Hydrochloric Acid (6M or 12M), Ethanol.

Protocol:

Reflux: Dissolve the crude amide in Ethanol/HCI (1:1 mixture). Reflux vigorously for 24—-48
hours. Note: Sterically hindered amides require harsh conditions to hydrolyze.

» Basification: Cool the solution. Basify to pH 12 using NaOH (aq).
o Extraction: Extract the free amine with DCM.

 Purification: Convert to the Hydrochloride salt by bubbling dry HCI gas through an ethereal
solution of the free base. Recrystallize from Isopropanol/Ether.

Part 3: Pharmacological Profile (SAR Analysis)

Editorial Note: While specific binding data for CAS 1249546-05-1 is proprietary, its activity can
be accurately triangulated using established Structure-Activity Relationships (SAR) of the
phenethylamine class.
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Pharmacological

Feature Structural Modification
Consequence
Reduced DAT Affinity: The
bulky butyl group creates a
Methyl steric clash in the tight binding

Alpha-Substitution
Butyl

pocket of the Dopamine
Transporter (DAT), significantly
reducing stimulant potency

compared to phentermine.

Unsubstituted
Ring Substitution
3-Bromo

SERT Selectivity:
Halogenation at the meta (3-)
position generally increases
affinity for the Serotonin
Transporter (SERT). The
electron-withdrawing bromine
also protects the ring from

metabolic hydroxylation.

Lipophilicity Hexyl Chain + Bromine

Blood-Brain Barrier (BBB)
Penetration: High LogP (~4.5
predicted) ensures rapid CNS
entry, but also increases non-
specific binding (Sigma

receptors).

Predicted Receptor Profile

Based on homologs like Chlorphentermine and Lefetamine:

e Primary Target: Serotonin-Norepinephrine Releasing Agent (SNRA).

e Secondary Target: Sigma-1 Receptor (

) Agonist (due to the hydrophobic butyl tail).
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o Toxicology: Potential for serotonergic toxicity (Serotonin Syndrome) if combined with MAOISs,
due to the 3-bromo substituent's enhancement of 5-HT release.

SAR Logic Diagram
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Figure 2: Structure-Activity Relationship (SAR) mapping showing how specific chemical
modifications shift the pharmacological profile from pure stimulation to serotonergic modulation.

Part 4: Analytical Characterization

To validate the synthesis of 2-(3-Bromophenyl)hexan-2-amine, the following analytical signals
are diagnostic.

Proton NMR ( H-NMR, 400 MHz, CDCI )

e Aromatic Region (7.1 — 7.6 ppm): Multiplet, 4H. The 3-bromo substitution pattern creates a
distinct splitting (Singlet for H2, Doublets for H4/H6, Triplet for H5).

e Amine Protons (1.5 ppm): Broad singlet, 2H (
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), disappears with
shake.

» Alpha-Methyl (1.4 ppm): Singlet, 3H. Critical diagnostic: This singlet confirms the quaternary
center. If this is a doublet, the alkylation failed.

e Butyl Chain:

o 1.6-1.8 (Multiplet, 2H,
-CH
)-
o 1.1-1.3 (Multiplet, 4H,
-CH
)-
o 0.85 (Triplet, 3H, Terminal CH

).

Mass Spectrometry (ESI+)

e Parent lon (

): 256.1 and 258.1 m/z.

 |sotope Pattern: A 1:1 ratio of peaks at M and M+2 confirms the presence of one Bromine
atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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